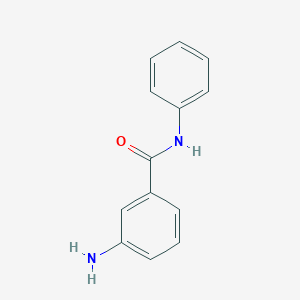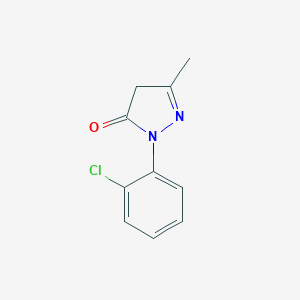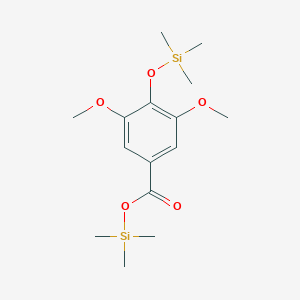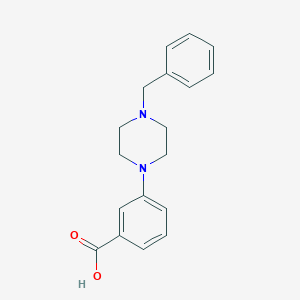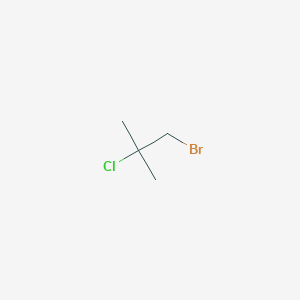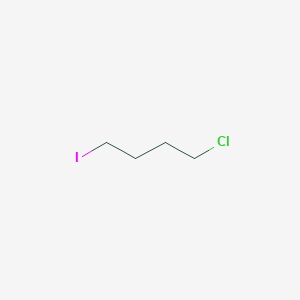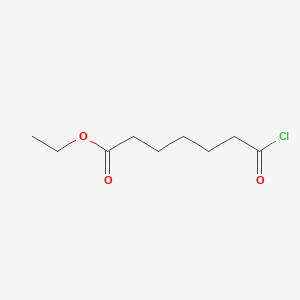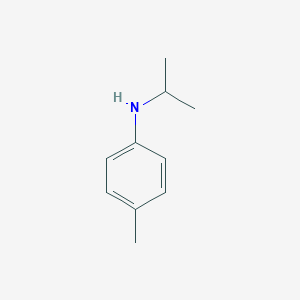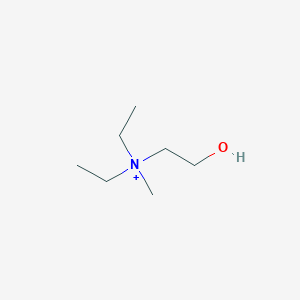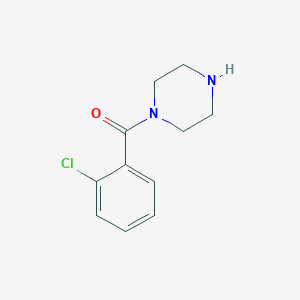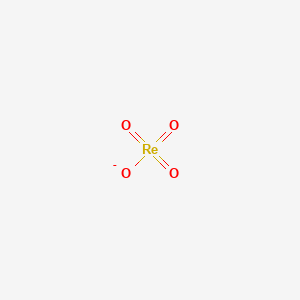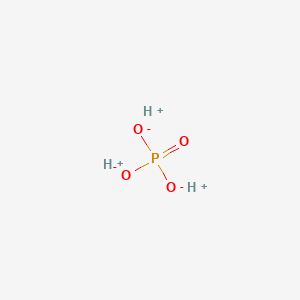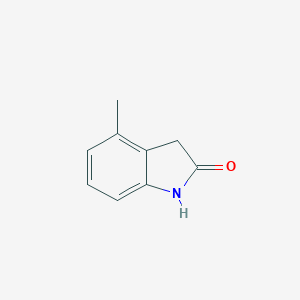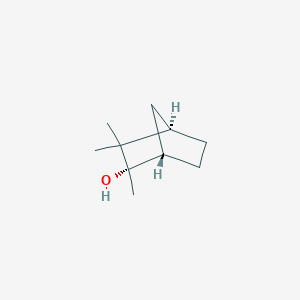
endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, 97per cent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, commonly known as Endo-Tricyclo[5.2.1.0(2,6)]decan-3-ol or TCD alcohol, is a bicyclic alcohol compound that has been extensively studied for its unique properties. It is a colorless, crystalline solid that is soluble in water and organic solvents. 2.1)-2-heptanol.
Mécanisme D'action
The mechanism of action of Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol is not fully understood, but it is believed to act as a modulator of GABA receptors in the brain. GABA is a neurotransmitter that is involved in the regulation of anxiety, sleep, and other physiological processes. Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol is thought to enhance the activity of GABA receptors, leading to anxiolytic and sedative effects.
Effets Biochimiques Et Physiologiques
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol has been shown to have a range of biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, making it a potential treatment for anxiety disorders and insomnia. It has also been shown to have anticonvulsant and antispasmodic effects, suggesting it may have therapeutic potential for epilepsy and other neurological conditions. Additionally, it has been investigated for its potential as a treatment for alcohol withdrawal syndrome and as an analgesic.
Avantages Et Limitations Des Expériences En Laboratoire
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic, making it safe for use in animal studies. However, there are also some limitations to its use. It has low water solubility, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol. One area of interest is its potential as a treatment for neurological and psychiatric disorders. Further studies are needed to fully understand its mechanism of action and to evaluate its efficacy and safety in humans. Additionally, it may have potential as a drug delivery agent or as a building block for the synthesis of chiral compounds. Further research is needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol involves the reaction of 2,5-norbornadiene with ethyl vinyl ether in the presence of a catalyst such as palladium on carbon or platinum oxide. The reaction proceeds through a series of steps, including the formation of a bicyclic intermediate, which undergoes hydrogenation to yield the final product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol has been extensively studied for its applications in various scientific fields. It is commonly used as a chiral auxiliary in organic synthesis, as it can be easily converted into a range of chiral compounds. It has also been used as a solvent in the pharmaceutical industry and as a flavoring agent in the food industry. Additionally, it has been investigated for its potential as a drug delivery agent and as a treatment for various diseases.
Propriétés
Numéro CAS |
13429-57-7 |
|---|---|
Nom du produit |
endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, 97per cent |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-8(6-7)10(9,3)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 |
Clé InChI |
PXRCIOIWVGAZEP-WEDXCCLWSA-N |
SMILES isomérique |
C[C@@]1([C@H]2CC[C@H](C2)C1(C)C)O |
SMILES |
CC1(C2CCC(C2)C1(C)O)C |
SMILES canonique |
CC1(C2CCC(C2)C1(C)O)C |
Synonymes |
endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, 97% |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



